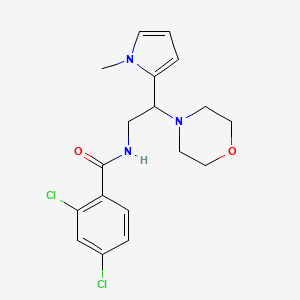

2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide class of compounds that has been shown to have potent antitumor activity in preclinical studies.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amine in the presence of a base to form the intermediate 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide. The intermediate is then purified and characterized to obtain the final product.

Starting Materials

2,4-dichlorobenzoyl chloride, N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amine, Base (e.g. triethylamine, pyridine)

Reaction

Step 1: Dissolve N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amine in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, pyridine) to the solution., Step 2: Slowly add 2,4-dichlorobenzoyl chloride to the reaction mixture while stirring at room temperature., Step 3: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature., Step 4: Quench the reaction by adding water to the mixture and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)., Step 5: Purify the crude product by column chromatography or recrystallization., Step 6: Characterize the final product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity and purity.

Mechanism Of Action

The exact mechanism of action of 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of the histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis, ultimately leading to the antitumor activity of the compound.

Biochemical And Physiological Effects

In addition to its antitumor activity, 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide has been shown to have other biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, the compound has been shown to have immunomodulatory effects, which may contribute to its antitumor activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide in lab experiments is its potent antitumor activity, which makes it a useful tool for studying the mechanisms of cancer cell proliferation, differentiation, and apoptosis. In addition, the compound's ability to inhibit histone deacetylase enzymes makes it a useful tool for studying the epigenetic regulation of gene expression. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are many potential future directions for the study of 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide. One area of interest is the development of combination therapies that include this compound, as it has been shown to have synergistic effects with other anticancer agents. In addition, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential applications in other disease states. Finally, the development of more potent and selective inhibitors of histone deacetylase enzymes may lead to the development of more effective anticancer therapies.

Scientific Research Applications

2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent antitumor activity in preclinical studies, particularly against hematological malignancies such as acute myeloid leukemia and multiple myeloma. In addition, the compound has been shown to have activity against solid tumors such as breast cancer and lung cancer.

properties

IUPAC Name |

2,4-dichloro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)14-5-4-13(19)11-15(14)20/h2-6,11,17H,7-10,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXDGZYQFIDHHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-3-nitrobenzamide](/img/structure/B2624459.png)

![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(pyridin-2-yl)imidazolidin-1-yl]acetamide](/img/structure/B2624460.png)

![1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2624463.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2624464.png)

![3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2624468.png)

![N'-(3-Chloro-4-methylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624470.png)

![2-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2624472.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2624473.png)